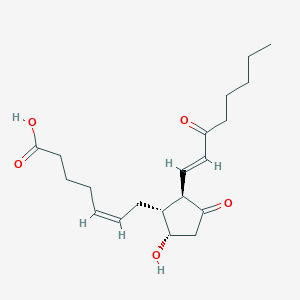

15-dehydro-prostaglandin D2

Description

Overview of Eicosanoid Biosynthesis from Arachidonic Acid

The journey from a common fatty acid to a potent signaling molecule begins with the release of arachidonic acid from the cell membrane's phospholipids (B1166683). creative-proteomics.comresearchgate.netnih.gov This initial step is catalyzed by the enzyme phospholipase A2. creative-proteomics.comresearchgate.nettrc-p.nl Once liberated, arachidonic acid can be metabolized via several enzymatic pathways, primarily the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. researchgate.netnih.govnih.gov

The COX pathway, which is central to the formation of prostanoids, involves the conversion of arachidonic acid into an unstable intermediate, prostaglandin (B15479496) H2 (PGH2), by the action of cyclooxygenase enzymes (COX-1 and COX-2). wikipedia.orgtrc-p.nlnih.govacs.org PGH2 then serves as a common precursor for the synthesis of various prostaglandins (B1171923) and thromboxanes through the action of specific synthases. nih.govacs.orgaacrjournals.org The lipoxygenase pathway, on the other hand, leads to the production of leukotrienes and lipoxins, which are primarily involved in inflammatory and allergic responses. creative-proteomics.comwikipedia.org

| Enzyme | Function | Pathway |

|---|---|---|

| Phospholipase A2 | Releases arachidonic acid from membrane phospholipids | Initiation |

| Cyclooxygenase (COX-1 & COX-2) | Converts arachidonic acid to PGG2 and then to PGH2 | Prostanoid Pathway |

| Lipoxygenase (LOX) | Converts arachidonic acid to leukotrienes and lipoxins | Leukotriene/Lipoxin Pathway |

| Prostaglandin D Synthase (PGDS) | Isomerizes PGH2 to PGD2 | Prostanoid Pathway |

| Prostaglandin E Synthase (PGES) | Converts PGH2 to PGE2 | Prostanoid Pathway |

| Prostaglandin F Synthase (PGFS) | Converts PGH2 to PGF2α | Prostanoid Pathway |

| Prostacyclin Synthase (PGIS) | Converts PGH2 to PGI2 (prostacyclin) | Prostanoid Pathway |

| Thromboxane Synthase (TXAS) | Converts PGH2 to Thromboxane A2 | Prostanoid Pathway |

Classification and Biological Significance of Prostaglandins

Prostaglandins are a subclass of eicosanoids characterized by a 20-carbon skeleton that includes a five-membered ring. wikipedia.org They are classified into different series (e.g., D, E, F, I) based on the structure of this ring, with a subscript number indicating the number of double bonds in their side chains. wikipedia.orgmetwarebio.com This structural diversity underpins their wide range of biological activities. wikipedia.org

These lipid mediators are synthesized in nearly every tissue and act locally as autocrine and paracrine factors, meaning they affect the same cells that produce them or nearby cells. wikipedia.org Their functions are extensive and varied, including the modulation of inflammation, pain perception, fever, blood pressure, and reproductive processes. researchgate.netmetwarebio.comlibretexts.org For instance, prostaglandin E2 (PGE2) is a key mediator of inflammation and fever, while prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation. nih.govmetwarebio.com Conversely, thromboxanes promote blood clotting. wikipedia.orglibretexts.org

Position of 15-Dehydro-prostaglandin D2 within the Prostanoid Family

Prostaglandin D2 (PGD2) is a major prostanoid produced from PGH2 by the action of prostaglandin D synthases (PGDS). wikipedia.orginterscienceinstitute.comnih.gov It is involved in various physiological processes, including sleep regulation, allergic responses, and inflammation. nih.govbioscientifica.com

PGD2 is a relatively unstable molecule and is rapidly metabolized into a series of other compounds. researchgate.netnih.gov One of the initial steps in its degradation is the oxidation of the hydroxyl group at the C-15 position by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). aacrjournals.orgreactome.org This enzymatic reaction converts PGD2 into This compound , also referred to as 15-keto-PGD2. reactome.org

Structure

3D Structure

Properties

Molecular Formula |

C20H30O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-18,22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,18+/m1/s1 |

InChI Key |

XEQAHADLFLAPQL-RBIQQSKKSA-N |

SMILES |

CCCCCC(=O)C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O |

Canonical SMILES |

CCCCCC(=O)C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Endogenous Formation of 15 Dehydro Prostaglandin D2

Precursor Prostaglandin (B15479496) D2 Generation

The biosynthesis of Prostaglandin D2 (PGD2) is a critical initial step, originating from the arachidonic acid cascade. wikipedia.org Cellular activation by various stimuli triggers the release of arachidonic acid from membrane phospholipids (B1166683) by the enzyme phospholipase A2. frontiersin.org This free arachidonic acid is then converted by cyclooxygenase (COX) enzymes (COX-1 and COX-2) into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2). wikipedia.orgfrontiersin.orgwikipedia.org

The final, pivotal step in PGD2 synthesis is the isomerization of PGH2, a reaction catalyzed by specific enzymes known as Prostaglandin D2 synthases (PTGDS). wikipedia.orgsinobiological.com Two main types of PGD2 synthase have been identified: the glutathione-independent lipocalin-type PGD synthase (L-PGDS), which is the primary synthase for PGD2 in the brain, and the glutathione-dependent hematopoietic-type PGD synthase (H-PGDS). wikipedia.orgsinobiological.comlife-science-alliance.org PGD2 is the most abundant prostaglandin found in the brain and is also produced in significant quantities by mast cells, T-helper 2 (Th2) cells, dendritic cells, and alveolar macrophages. wikipedia.orglife-science-alliance.orgnih.goversnet.org

| Enzyme/Precursor | Function/Role in PGD2 Generation | Cellular Location |

| Phospholipase A2 (PLA2) | Releases arachidonic acid from membrane phospholipids. frontiersin.org | Cytoplasm/Intracellular Membranes frontiersin.org |

| Cyclooxygenase (COX-1/COX-2) | Converts arachidonic acid to Prostaglandin G2 (PGG2) and then to Prostaglandin H2 (PGH2). frontiersin.org | Endoplasmic Reticulum/Nuclear Membranes frontiersin.org |

| Prostaglandin H2 (PGH2) | The direct precursor to PGD2 and other primary prostaglandins (B1171923). wikipedia.orgfrontiersin.org | Endoplasmic Reticulum/Nuclear Membranes frontiersin.org |

| Lipocalin-type PGD Synthase (L-PGDS) | Catalyzes the conversion of PGH2 to PGD2, primarily in the brain. wikipedia.orglife-science-alliance.org | Brain, Cerebrospinal Fluid sinobiological.comcaymanchem.com |

| Hematopoietic PGD Synthase (H-PGDS) | Catalyzes the conversion of PGH2 to PGD2, primarily in immune cells like mast cells. wikipedia.orgcaymanchem.com | Mast cells, Basophils, Th2 cells ersnet.orgcaymanchem.com |

Non-Enzymatic Dehydration and Isomerization Pathways Yielding 15-Dehydro-prostaglandin D2

Prostaglandin D2 is an inherently unstable molecule that readily undergoes spontaneous, non-enzymatic chemical transformations in physiological environments. frontiersin.orgcaymanchem.com A primary route of its transformation is through dehydration, a process that involves the loss of a water molecule. This dehydration leads to the formation of the J-series prostaglandins (PGJ2), which are characterized by a cyclopentenone ring structure. life-science-alliance.orgbiorxiv.orgresearchgate.netresearchgate.net

The initial dehydration of PGD2 can yield either PGJ2 or 15-deoxy-Δ¹²-PGD2 (15d-PGD2). frontiersin.orgpnas.org The compound this compound is understood to be part of this metabolic cascade. Specifically, PGD2 can be oxidized by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-prostaglandin D2 (also referred to as 15-oxo-PGD2). lipidbank.jpacs.orgreactome.org This enzymatic oxidation is a common pathway for the inactivation of various prostaglandins. lipidbank.jpacs.org Further metabolism of 15-keto-PGD2 can occur, including the reduction of the double bond at C-13/C-14, leading to compounds like 13,14-dihydro-15-keto-PGD2. caymanchem.com

Catalytic Role of Albumin in this compound Formation

Human serum albumin, the most abundant protein in plasma, plays a significant catalytic role in the metabolism and transformation of PGD2. nih.govmdpi.com Research has shown that albumin can catalyze the dehydration of PGD2 in vitro to form several novel products. nih.govmdpi.commdpi.com

In a key study, human albumin was found to catalyze the transformation of PGD2 into three specific dehydration products:

9-deoxy-11-keto-15α-hydroxy-Δ⁵,⁹,¹²-prostenoic acid

15-deoxy-11-keto-9α-hydroxy-Δ⁵,⁹,¹²,¹⁴-prostenoic acid nih.gov

This catalytic function of albumin highlights its ability to influence both the rate and the specific products of PGD2 metabolism. nih.gov While some PGD2 metabolites, like 15-deoxy-Δ¹²,¹⁴-PGJ2 (15d-PGJ2), are formed in an albumin-independent manner, the formation of others, such as Δ¹²-PGJ2, is dependent on the presence of serum albumin. frontiersin.orgpnas.orgmdpi.com This suggests that albumin can direct the metabolic pathway of PGD2 towards specific cyclopentenone prostaglandins. researchgate.netmdpi.com

Relationship to Other Cyclopentenone Prostaglandin D2 Metabolites

This compound is part of a larger family of PGD2 metabolites known as cyclopentenone prostaglandins (cyPGs). wikipedia.orgnih.gov These lipid mediators are formed through a sequential cascade of dehydration and isomerization reactions originating from PGD2. frontiersin.org

The metabolic cascade is generally understood as follows:

PGD2 , the parent compound, undergoes dehydration. frontiersin.org

This non-enzymatic dehydration yields Prostaglandin J2 (PGJ2) . life-science-alliance.orgbiorxiv.orgresearchgate.net

PGJ2 is then further converted into other metabolites. In a reaction catalyzed by human serum albumin, PGJ2 can form Δ¹²-PGJ2 . researchgate.netmdpi.com

Through further dehydration, PGJ2 can also be transformed into 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2) , which is considered a terminal product in this pathway. pnas.orgaai.org

These cyclopentenone prostaglandins, including PGJ2, Δ¹²-PGJ2, and 15d-PGJ2, are biologically active molecules that are structurally related by their shared cyclopentenone ring. wikipedia.orgnih.gov The formation of these metabolites represents a significant pathway for the biological activity derived from the initial synthesis of PGD2. nih.gov

| Metabolite | Precursor | Formation Pathway | Role of Albumin |

| 15-keto-Prostaglandin D2 | Prostaglandin D2 | Enzymatic oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). lipidbank.jpacs.org | Not directly involved in this enzymatic step. |

| Prostaglandin J2 (PGJ2) | Prostaglandin D2 | Spontaneous, non-enzymatic dehydration. life-science-alliance.orgresearchgate.net | Not required, but can influence subsequent steps. researchgate.net |

| Δ¹²-Prostaglandin J2 (Δ¹²-PGJ2) | Prostaglandin J2 | Isomerization from PGJ2. frontiersin.orgresearchgate.net | Catalyzes the reaction. frontiersin.orgresearchgate.netmdpi.com |

| 15-deoxy-Δ¹²,¹⁴-Prostaglandin J2 (15d-PGJ2) | Prostaglandin J2 | Further dehydration of PGJ2. frontiersin.orgpnas.org | Albumin-independent. frontiersin.orgpnas.org |

Molecular Mechanisms of Action of 15 Dehydro Prostaglandin D2

Ligand-Receptor Interactions and Selectivity

The biological activity of 15d-PGD2 is initiated by its interaction with specific cellular receptors. Its selectivity for these receptors dictates the downstream signaling pathways that are activated.

Activation of the Prostaglandin (B15479496) D2 Receptor 2 (DP2/CRTH2)

15d-PGD2 and its related metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are recognized as potent agonists for the Prostaglandin D2 Receptor 2 (DP2), also known as Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). nih.govaai.orgkjim.org The DP2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on cells involved in type 2 inflammatory responses, such as T helper 2 (Th2) cells, eosinophils, and basophils. kjim.orgnih.gov

Activation of DP2 by these cyclopentenone prostaglandins (B1171923) has been shown to mediate pro-inflammatory effects, including the chemotaxis of eosinophils. nih.govaai.org Studies have demonstrated that 15d-PGJ2 can induce calcium mobilization, actin polymerization, and the expression of the adhesion molecule CD11b in eosinophils, all indicative of cellular activation. aai.org The binding affinity of PGD2 metabolites to DP2 can be higher than that of PGD2 itself, suggesting a significant role for these metabolites in inflammatory processes. aai.orgkjim.org For instance, 15d-PGJ2 has been shown to be a selective agonist for the DP2 receptor, with little to no activity at the DP1 receptor. aai.org

| Ligand | Receptor | Effect on Eosinophils |

| 15d-PGJ2 | DP2/CRTH2 | Potent activation (calcium mobilization, actin polymerization, CD11b expression) |

| PGD2 | DP2/CRTH2 | Activation |

| 13,14-dihydro-15-keto-PGD2 (DK-PGD2) | DP2/CRTH2 | Agonist activity, increases eosinophil recruitment |

Distinct Interactions with Prostaglandin D2 Receptor 1 (DP1)

In contrast to its potent activation of DP2, 15d-PGD2 and its derivatives exhibit distinct and generally weaker interactions with the Prostaglandin D2 Receptor 1 (DP1). The DP1 receptor is also a GPCR, but its activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which is often associated with anti-inflammatory and vasorelaxant effects. bioscientifica.comkjim.org

Research indicates that while PGD2 can bind to and activate DP1, its metabolites, such as 15d-PGJ2, have significantly reduced or no activity at this receptor. aai.orgwikipedia.org This selectivity for DP2 over DP1 is a crucial aspect of the biological activity of these cyclopentenone prostaglandins. For example, studies have shown that 15d-PGJ2 does not stimulate adenylyl cyclase activity in platelets, a response mediated by the DP1 receptor. aai.org The differential activation of DP1 and DP2 receptors by PGD2 and its metabolites allows for a complex regulation of cellular responses, with DP1 activation often counteracting the pro-inflammatory signals initiated by DP2. nih.gov

| Receptor | Primary Signaling | General Effect of Activation | Interaction with 15d-PGJ2 |

| DP1 | Gs-coupled (increases cAMP) | Anti-inflammatory, vasodilation | Low to no affinity/activity |

| DP2/CRTH2 | Gi-coupled (decreases cAMP, increases intracellular Ca2+) | Pro-inflammatory, chemotaxis | High affinity and potent agonist |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation by Related Cyclopentenones and Implications for 15-Dehydro-prostaglandin D2

Beyond the cell surface GPCRs, cyclopentenone prostaglandins, notably 15d-PGJ2, are well-documented ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govnih.govnih.gov PPARγ is a ligand-activated transcription factor that plays a critical role in adipogenesis, glucose metabolism, and the regulation of inflammatory responses. nih.gov

Intracellular Signal Transduction Pathways

The binding of 15d-PGD2 and its related compounds to their receptors initiates a cascade of intracellular signaling events that ultimately determine the cellular response.

G-Protein Coupled Receptor Signaling Cascades (via DP2)

The activation of the DP2 receptor by 15d-PGD2 and its metabolites triggers signaling through its associated G-protein, which is of the Gi/o family. bioscientifica.comnih.gov This leads to two primary intracellular events: the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels, and the activation of phospholipase C (PLC). nih.govkjim.org The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. bioscientifica.comnih.gov This increase in intracellular Ca2+ is a key signal for various cellular processes, including chemotaxis, degranulation, and cytokine production in inflammatory cells. nih.govnih.gov

| Receptor | G-Protein | Downstream Effector | Second Messenger | Cellular Outcome (in inflammatory cells) |

| DP2/CRTH2 | Gi/o | Adenylyl Cyclase (inhibited) | ↓ cAMP | Pro-inflammatory responses |

| DP2/CRTH2 | Gi/o | Phospholipase C (activated) | ↑ IP3, ↑ DAG, ↑ intracellular Ca2+ | Chemotaxis, degranulation, cytokine release |

Modulation of Nuclear Factor-κB (NF-κB) Signaling

A significant aspect of the action of cyclopentenone prostaglandins like 15d-PGJ2 is their ability to modulate the Nuclear Factor-κB (NF-κB) signaling pathway. aai.orgnih.gov NF-κB is a critical transcription factor that controls the expression of numerous genes involved in inflammation, immunity, and cell survival. nih.gov

15d-PGJ2 has been shown to inhibit NF-κB activity through multiple mechanisms, many of which are independent of PPARγ activation. aai.orgnih.gov One proposed mechanism involves the direct inhibition of the IκB kinase (IKK) complex. aai.orgnih.gov IKK is responsible for phosphorylating the inhibitory IκB proteins, which leads to their degradation and the subsequent release and nuclear translocation of NF-κB. By inhibiting IKK, 15d-PGJ2 prevents the activation of NF-κB.

Another mechanism involves the direct covalent modification of NF-κB subunits by 15d-PGJ2. nih.gov The electrophilic carbon atom in the cyclopentenone ring of 15d-PGJ2 can form a Michael adduct with critical cysteine residues in the DNA-binding domain of NF-κB proteins, thereby preventing them from binding to their target DNA sequences. nih.gov This direct inhibition of NF-κB signaling contributes to the anti-inflammatory properties of these prostaglandins. nih.govnih.gov Studies have shown that this inhibition of NF-κB can suppress the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Activation of Nuclear Factor Erythroid 2-Related Factor-2 (Nrf2) Pathway

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a metabolite of prostaglandin D2 (PGD2), is recognized as an endogenous electrophile that can activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. atsjournals.orgatsjournals.org This activation is a key component of its anti-inflammatory effects. atsjournals.orgfrontiersin.org The process involves 15d-PGJ2 directly binding to Keap1, a protein that normally sequesters Nrf2 in the cytoplasm, leading to Nrf2's release and translocation to the nucleus. atsjournals.org Once in the nucleus, Nrf2 induces the expression of a suite of antioxidant and detoxification enzymes, which collectively serve to mitigate inflammation and cellular injury. atsjournals.orgatsjournals.org

Studies have demonstrated that this Nrf2 activation plays a significant role in protecting against acute lung injury. atsjournals.orgnih.gov In models of lung inflammation, the presence of 15d-PGJ2 leads to the upregulation of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and peroxiredoxin-I (PrxI), particularly in alveolar macrophages. atsjournals.org The protective effects of 15d-PGJ2 are significantly diminished in the absence of Nrf2, highlighting the critical role of this pathway. atsjournals.orgnih.gov Furthermore, the anti-inflammatory activity of 15d-PGJ2 can be mediated through Nrf2, which in turn can induce the expression of lipocalin-type prostaglandin D synthase (L-PGDS), creating a positive feedback loop that enhances its anti-inflammatory potential. nih.gov

Cellular Responses and Functional Consequences

Eosinophil Activation Phenotypes (Calcium Mobilization, Actin Polymerization, CD11b Expression)

Contrary to its widely reported anti-inflammatory properties in some cell types, 15d-PGJ2 is a potent activator of human eosinophils. aai.orgnih.gov This activation manifests through several key cellular events:

Calcium Mobilization: 15d-PGJ2 induces a rapid and significant increase in intracellular calcium concentrations in eosinophils. aai.orgresearchgate.net

Actin Polymerization: The compound stimulates the polymerization of actin, a critical process for cell motility and shape change. aai.orgresearchgate.net

CD11b Expression: Treatment with 15d-PGJ2 leads to the upregulation of CD11b on the eosinophil surface, an integrin involved in adhesion and migration. aai.orgresearchgate.net

The potency of 15d-PGJ2 in activating eosinophils is noteworthy, with an EC50 of approximately 10 nM, which is comparable to its precursor, PGD2. aai.orgnih.gov This is significantly lower than the micromolar concentrations typically required for its anti-inflammatory effects on other cells like macrophages. aai.orgnih.gov These activation effects are mediated through the DP2 receptor (also known as CRTH2). aai.orgresearchgate.net

Specificity of Cellular Targeting (e.g., Eosinophils versus Neutrophils and Monocytes)

A remarkable feature of 15d-PGJ2's pro-inflammatory action is its high degree of selectivity for eosinophils over other leukocyte populations. aai.orgnih.gov Studies have consistently shown that while 15d-PGJ2 potently activates eosinophils, it has little to no effect on inducing similar activation phenotypes, such as calcium mobilization, in neutrophils or monocytes at comparable concentrations. aai.orgresearchgate.net

This cellular specificity is attributed to the differential expression of the DP2 receptor, which is prominently expressed on eosinophils, as well as on basophils and Th2 lymphocytes, but not significantly on neutrophils and monocytes. aai.orgpnas.org Therefore, the pro-inflammatory, DP2-mediated effects of 15d-PGJ2 are largely restricted to cells possessing this receptor, whereas its anti-inflammatory effects, which often require higher concentrations and are mediated through other mechanisms like PPARγ or Nrf2 activation, can be observed in a broader range of cell types. aai.org

Regulation of Inflammatory Mediator Production (Cytokines and Chemokines)

The influence of 15d-PGJ2 on the production of inflammatory mediators is complex and context-dependent. While often acting as an anti-inflammatory agent, it can also exhibit pro-inflammatory activity.

Anti-inflammatory Effects: 15d-PGJ2, through the activation of PPARγ and Nrf2, can inhibit the production of pro-inflammatory cytokines and chemokines in antigen-presenting cells like macrophages and dendritic cells. frontiersin.org This suppression often involves interference with pro-inflammatory transcription factors such as NF-κB. frontiersin.org

Pro-inflammatory Effects: In contrast, some studies have shown that 15d-PGJ2 can enhance the production of certain chemokines. For example, it has been reported to increase the production of IL-8 by monocytes while suppressing monocyte chemoattractant protein-1. aai.org In the context of lung adenocarcinoma, 15d-PGJ2 has been shown to reduce the expression of inflammatory cytokines like IL-4, IL-13, and IL-17 in cancer cells. nih.gov

This dual regulatory capacity highlights how the net effect of 15d-PGJ2 on inflammatory mediator production is determined by the specific cell type, the receptor profile, and the broader inflammatory environment.

Influence on Cellular Proliferation and Apoptotic Processes

15d-PGJ2 exerts significant control over cellular proliferation and apoptosis, with outcomes that are highly cell-type specific.

In many cancer cell lines, including lung adenocarcinoma and breast cancer, 15d-PGJ2 demonstrates potent anti-proliferative and pro-apoptotic effects. bohrium.comnih.govnih.gov It can inhibit the cell cycle, reduce cell viability, and induce apoptosis through various mechanisms. bohrium.comnih.gov These mechanisms include the generation of reactive oxygen species (ROS), activation of caspases, and downregulation of survival pathways. bohrium.comnih.gov For instance, in breast cancer cells, 15d-PGJ2-induced apoptosis is associated with an increase in intracellular calcium and the activation of caspases 8, 9, and 3/7. nih.gov In lung adenocarcinoma cells, it promotes early apoptosis and inhibits proliferation and migration. bohrium.com The pro-apoptotic activity of 15d-PGJ2 in some cancer cells is linked to its ability to covalently modify and inhibit STAT3. nih.gov

Conversely, in the context of eosinophils, PGD2, the precursor to 15d-PGJ2, can transmit anti-apoptotic signals via the DP1 receptor. frontiersin.org However, at higher micromolar concentrations, both PGD2 and 15d-PGJ2 can drive eosinophils into apoptosis in a manner dependent on nuclear factor κB. frontiersin.org In non-cancerous cells, the inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme that degrades prostaglandins, has been shown to reduce apoptosis of alveolar epithelial cells, suggesting a pro-apoptotic role for prostaglandins in this context. researchgate.net Overexpression of 15-PGDH in pituitary tumor cells inhibited proliferation and induced apoptosis. spandidos-publications.com

Physiological and Pathophysiological Roles of 15 Dehydro Prostaglandin D2

Complex Roles in Inflammatory and Immune Responses

The influence of PGD2 and its metabolites on inflammation is not monolithic; instead, it exhibits both pro-inflammatory and pro-resolving characteristics depending on the context, concentration, and specific receptors involved.

While often associated with inflammation resolution, PGD2 and its derivatives can also potentiate inflammatory responses, primarily through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. frontiersin.org

Eosinophil Activation : 15-dehydro-prostaglandin D2 (15d-PGD2) and 15d-PGJ2 are potent activators of human eosinophils, key cells in allergic inflammation. aai.org They induce calcium mobilization, actin polymerization, and the expression of the adhesion molecule CD11b. aai.orgnih.gov These effects are mediated through the CRTH2/DP2 receptor. aai.org The concentrations required for these pro-inflammatory effects on eosinophils are significantly lower than those needed for its anti-inflammatory actions on other cells. aai.org

Th2 Cell Recruitment : The CRTH2/DP2 receptor is prominently expressed on T helper 2 (Th2) cells, eosinophils, and basophils. pnas.orgnih.gov PGD2 and its metabolites selectively induce chemotaxis in these cells, promoting their accumulation at sites of allergic inflammation. frontiersin.orgnih.gov

Concentration-Dependent Effects : The pro-inflammatory potential of 15d-PGJ2 can be dependent on its concentration. At low concentrations, it has been shown to enhance eotaxin-induced chemotaxis in eosinophils. nih.gov

Conversely, the PGD2 pathway plays a crucial role in the active resolution of inflammation, a process distinct from simple suppression. nih.gov The failure of these endogenous resolution mechanisms can lead to chronic inflammation. nih.gov

Inhibition of Pro-inflammatory Mediators : PGD2 and 15d-PGJ2 can inhibit the production of inflammatory cytokines and chemokines from antigen-presenting cells. frontiersin.org This is achieved by interfering with key inflammatory transcription factors like nuclear factor kappa B (NF-κB). frontiersin.org

Promotion of Efferocytosis : In a murine model of peritonitis, 15d-PGJ2 facilitated inflammation resolution by reducing the total number of leukocytes and enhancing the clearance of apoptotic neutrophils by macrophages (a process called efferocytosis). bohrium.com This effect was linked to the upregulation of the scavenger receptor CD36 and heme oxygenase-1 (HO-1). bohrium.com

Role in Inflammatory Bowel Disease : In humans, the synthesis of the pro-resolution mediator PGD2 was found to be specifically increased in the colonic mucosa of individuals in long-term remission from ulcerative colitis, suggesting a role in maintaining a non-inflamed state. pnas.org

Control of Acute Inflammation : Animal models have demonstrated that hematopoietic PGD synthase (hPGDS), the enzyme that produces PGD2, is critical for controlling the onset and resolution of acute inflammation. bioscientifica.com Mice lacking this enzyme exhibit impaired resolution of inflammation. nih.gov

Table 1: Duality of PGD2 Metabolites in Inflammation

| Role | Mediator(s) | Mechanism of Action | Target Cells | Key Finding | Citation |

|---|---|---|---|---|---|

| Pro-inflammatory | 15d-PGD2, 15d-PGJ2 | Activation of CRTH2/DP2 receptor | Eosinophils, Th2 cells, Basophils | Induces chemotaxis and activation of eosinophils at low concentrations. | aai.orgnih.gov |

| Pro-resolving | PGD2, 15d-PGJ2 | Inhibition of NF-κB; Upregulation of CD36, HO-1 | Macrophages, Dendritic Cells | Enhances clearance of apoptotic cells (efferocytosis) and reduces inflammatory cytokine production. | bohrium.comfrontiersin.org |

Pro-inflammatory Potentiation

Immunomodulatory Functions

Beyond a general role in inflammation, 15d-PGD2 and its precursors directly modulate the function of specific immune cell populations, including both myeloid and lymphoid lineages.

PGD2 and its metabolites exert significant control over macrophages and dendritic cells (DCs), which are pivotal for initiating and shaping immune responses.

Macrophage Reprogramming : 15d-PGJ2 promotes a pro-resolving phenotype in macrophages. It potentiates their ability to engulf apoptotic cells and upregulates the expression of anti-inflammatory M2 markers. bohrium.com This effect is mediated through the transcription factor Nrf2, which induces CD36 and the anti-inflammatory enzyme HO-1. bohrium.com Furthermore, PGD2 and 15d-PGJ2 can inhibit the expression of the pro-inflammatory Triggering Receptor Expressed on Myeloid cells 1 (TREM-1) in macrophages. binasss.sa.cr

Dendritic Cell Modulation : PGD2 can modulate the function and maturation of DCs. nih.gov It has been shown to inhibit the production of IL-12 by DCs, a cytokine crucial for promoting Th1 responses. binasss.sa.cr By suppressing DC activation and migration, PGD2 can dampen the initiation of adaptive immune responses. frontiersin.org

The PGD2 pathway has a profound and differential impact on T lymphocyte subsets, particularly T helper (Th) cells.

Resolution of Th1-Mediated Inflammation : In a model of delayed-type hypersensitivity (DTH), a classic Th1-driven response, the absence of the PGD2-producing enzyme hPGDS led to a severe and unresolved inflammatory reaction. pnas.orgpnas.org This was characterized by lymphocyte hyperproliferation and excessive IL-2 synthesis. pnas.org Crucially, this effect was reversed by 15d-PGJ2, but not by PGD2 itself, indicating that the downstream metabolite is the active agent in this context. pnas.orgpnas.org The suppressive effect of 15d-PGJ2 on these T cells was mediated through the inhibition of NF-κB activation. pnas.orgpnas.org

Promotion of Th2 Responses : In contrast to its role in resolving Th1 inflammation, the PGD2 pathway is a key driver of Th2-mediated allergic inflammation. PGD2, acting via the CRTH2 receptor, selectively promotes the migration of Th2 cells. nih.gov It can also enhance the production of Th2 cytokines such as IL-4, IL-5, and IL-13, creating a positive feedback loop that perpetuates allergic inflammation. nih.gov PGD2 signaling can also suppress the development of Th1 cells while promoting the differentiation of Th2 cells. binasss.sa.cr

Table 2: Immunomodulatory Effects on Myeloid and Lymphoid Cells

| Cell Type | Mediator | Receptor/Pathway | Effect | Citation |

|---|---|---|---|---|

| Macrophages | 15d-PGJ2 | Nrf2 -> CD36/HO-1 | Promotes efferocytosis and an anti-inflammatory M2 phenotype. | bohrium.com |

| Dendritic Cells | PGD2 | DP1 | Inhibits IL-12 production, maturation, and migration. | frontiersin.orgbinasss.sa.cr |

| Th1 Lymphocytes | 15d-PGJ2 | NF-κB Inhibition | Suppresses proliferation and IL-2 synthesis, promoting resolution. | pnas.orgpnas.org |

| Th2 Lymphocytes | PGD2 | CRTH2/DP2 | Promotes chemotaxis and production of Th2 cytokines (IL-4, IL-5, IL-13). | nih.gov |

Effects on Myeloid Cell Subsets (e.g., Macrophages, Dendritic Cells)

Involvement in Specific Biological Processes and Disease Models

The functions of the PGD2 pathway have been investigated in several specific disease models, illustrating its relevance to human pathophysiology.

Inflammatory Arthritis : In synovial fluid from patients with inflammatory arthritis, PGD2 levels are significantly elevated. nih.gov The local synthesis of PGD2 by myeloid dendritic cells within the joint may contribute to the resolution of joint inflammation. nih.gov

Peritonitis : In a mouse model of zymosan-induced peritonitis, administration of 15d-PGJ2 at the peak of inflammation led to a significant reduction in leukocyte infiltration and a faster return to homeostasis, highlighting its potent pro-resolving activity in acute inflammation. bohrium.com

Delayed-Type Hypersensitivity (DTH) : Studies using mice genetically modified for the hPGDS enzyme have established that the PGD2/15d-PGJ2 axis is essential for resolving Th1-driven DTH reactions. pnas.orgpnas.org Mice overexpressing the enzyme showed little inflammation, while those lacking it had severe, persistent reactions. pnas.org

Neuroinflammation : In a rat model, direct microinfusion of PGJ2 into the substantia nigra induced progressive Parkinson's-like pathology, including dopaminergic neuronal loss and activation of microglia and astrocytes. nih.gov This suggests that while its metabolites can be resolving in peripheral tissues, sustained high levels in the central nervous system may contribute to neurodegenerative processes. nih.gov

Allergic Asthma : PGD2 is a major mediator in asthma, produced predominantly by mast cells. nih.gov Through the CRTH2 receptor, it drives the recruitment and activation of eosinophils and Th2 cells, which are central to the pathogenesis of allergic asthma. nih.govkjim.org

Table 3: Findings in Specific Disease Models

| Disease Model | Key Mediator(s) | Primary Finding | Implication | Citation |

|---|---|---|---|---|

| Inflammatory Arthritis | PGD2 | Elevated levels in synovial fluid. | May act as an endogenous anti-inflammatory/resolving factor in joints. | nih.gov |

| Peritonitis (mouse) | 15d-PGJ2 | Accelerated resolution of inflammation and leukocyte clearance. | Therapeutic potential as a pro-resolving agent. | bohrium.com |

| DTH (mouse) | 15d-PGJ2 | Essential for resolving Th1-mediated inflammation via NF-κB inhibition in T cells. | A critical braking signal in adaptive immunity. | pnas.orgpnas.org |

| Parkinson's-like Pathology (rat) | PGJ2 | Induced progressive neuroinflammation and neuronal loss. | Potential contribution to neurodegenerative disease pathology. | nih.gov |

| Allergic Asthma | PGD2 | Drives recruitment and activation of eosinophils and Th2 cells via CRTH2. | A key pro-inflammatory mediator in allergic airway disease. | nih.govkjim.org |

Regulation in Delayed Type Hypersensitivity Reactions

Delayed-type hypersensitivity (DTH) is a T-cell-mediated immune response that takes 2-3 days to develop. The prostaglandin (B15479496) D2 (PGD2) pathway is a significant regulator of these reactions. nih.govkjim.org The effects of PGD2 are mediated through its receptors, primarily the DP1 and CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptors. aai.orgnih.gov

The metabolite 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), a more stable derivative of 15-dehydro-PGD2, is a selective agonist for the CRTH2 receptor. aai.orgcaymanchem.commedchemexpress.com The activation of CRTH2 is associated with the promotion of Th2-mediated inflammatory responses, which are characteristic of allergic inflammation and certain types of DTH. aai.orgnih.gov Research has shown that as a CRTH2 agonist, DK-PGD2 can exacerbate skin inflammation, a common manifestation of DTH. aai.org This suggests that 15-dehydro-PGD2, through its conversion to DK-PGD2, likely contributes to the inflammatory cascade in DTH by activating CRTH2 on Th2 lymphocytes, eosinophils, and basophils, leading to their recruitment and activation at the site of inflammation. kjim.orgaai.org

The interaction of PGD2 and its metabolites with their receptors is crucial in modulating the immune response. The table below summarizes the key receptors for PGD2 and its metabolites.

| Receptor | Selective Agonist(s) | Role in Hypersensitivity |

| DP1 | BW245C | Involved in allergic asthma features. kjim.org |

| CRTH2 (DP2) | 13,14-dihydro-15-keto-PGD2 (DK-PGD2), PGD2 | Mediates chemotaxis of Th2 cells, eosinophils, and basophils, promoting allergic inflammation. aai.orgnih.gov |

Association with Tissue Homeostasis and Injury Response (in context of related prostaglandin D2 metabolism)

Eicosanoids, the class of molecules to which prostaglandins (B1171923) belong, are pivotal in regulating tissue homeostasis and orchestrating the response to injury. scbt.com The metabolism of PGD2 is integral to these processes. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) catalyzes the conversion of PGD2 to 15-dehydro-PGD2, a key step in prostaglandin degradation. frontiersin.org This enzymatic conversion helps regulate the local concentration of active prostaglandins, thereby influencing tissue repair and regeneration. thno.org

The metabolite 13,14-dihydro-15-keto-PGD2 (DK-PGD2) has been shown to inhibit ion flux in the canine colonic mucosa, suggesting a potential role in maintaining intestinal homeostasis. caymanchem.commedchemexpress.com Furthermore, the PGD2 pathway, in general, is understood to moderate the stromal responses that occur following tissue injury. sci-hub.se In the context of tissue repair, the balance between pro-inflammatory and anti-inflammatory prostaglandins is critical. While high levels of certain prostaglandins can promote inflammation, their controlled degradation is essential for the resolution of inflammation and the subsequent healing process. Therefore, the formation of 15-dehydro-PGD2 represents a key regulatory checkpoint in the complex process of tissue homeostasis and injury response.

The table below outlines the key enzymes and metabolites in the PGD2 metabolic pathway relevant to tissue homeostasis.

| Enzyme/Metabolite | Function |

| Prostaglandin D2 (PGD2) | Precursor molecule with diverse biological activities. |

| 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Catalyzes the conversion of PGD2 to 15-dehydro-PGD2. frontiersin.org |

| This compound | An intermediate metabolite in the PGD2 degradation pathway. |

| 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) | A stable metabolite that acts as a selective CRTH2 agonist. caymanchem.commedchemexpress.com |

Contribution to Neuroinflammatory Processes (in context of PGD2/J2 pathway)

Neuroinflammation is a key component of many neurodegenerative diseases. The PGD2/J2 pathway is significantly implicated in these processes within the central nervous system. PGD2 is a major prostaglandin produced in the brain, and its levels can increase during pathological conditions. frontiersin.orgresearchgate.net

Activated microglia and astrocytes, key cellular players in neuroinflammation, are sources and targets of PGD2 and its metabolites. frontiersin.orgjneurosci.org PGD2-mediated interactions between microglia and astrocytes can enhance the neuroinflammatory response. jneurosci.org The metabolite 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) has been used in studies to stimulate astrocytes, indicating its involvement in neuroinflammatory signaling pathways. jneurosci.org

Furthermore, PGD2 can be non-enzymatically dehydrated to form J-series prostaglandins, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). This arm of the PGD2 pathway also plays a role in neuroinflammation. The entire PGD2/J2 signaling cascade, therefore, contributes to the complex inflammatory environment in the brain during disease states. The regulation of this pathway, including the formation of this compound, is crucial in determining the progression of neuroinflammatory conditions.

The table below summarizes the key molecules in the PGD2/J2 pathway and their roles in neuroinflammation.

| Molecule | Role in Neuroinflammation |

| Prostaglandin D2 (PGD2) | A primary mediator in neuroinflammatory processes, produced by microglia and astrocytes. frontiersin.orgjneurosci.org |

| 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) | Stimulates astrocytes, contributing to neuroinflammatory signaling. jneurosci.org |

| 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | A downstream metabolite of PGD2 involved in neuroinflammatory responses. |

| CRTH2 (DP2) Receptor | Receptor for PGD2 and its metabolites, involved in mediating inflammatory cell responses. |

Advanced Methodologies for Research on 15 Dehydro Prostaglandin D2

In Vitro Experimental Paradigms

In vitro models are fundamental for dissecting the specific cellular and molecular mechanisms of 15-dehydro-PGD2 and its related compounds.

Primary Cell Culture Systems

Primary cell cultures offer a biologically relevant system to study the effects of PGD2 and its metabolites on specific cell types. For instance, studies have utilized primary neuron-enriched cultures from rats to investigate the cytotoxic effects of PGD2. nih.gov In these systems, PGD2 was observed to undergo conversion to its metabolites, including 15-dehydro-PGD2 and the J2 series of cyclopentenone prostaglandins (B1171923) (CyPGs). nih.gov

A key finding from these primary neuron cultures is that the toxic effects of PGD2 appear to be mediated by its bioactive metabolites rather than through direct activation of prostaglandin (B15479496) D2 receptors (DP receptors). nih.gov This was demonstrated by the inability of DP1 or DP2 receptor antagonists to reverse PGD2-induced cell death. nih.gov Furthermore, the addition of the CyPG metabolites alone mimicked the cytotoxic effects of the parent PGD2 molecule. nih.gov The conversion rates of PGD2 to its various metabolites, including 15-dehydro-PGD2, have been quantified over time in these culture systems, providing valuable kinetic data. nih.gov

| Time Point | PGD2 Concentration (µM) | 15d-PGD2 Concentration (µM) | 15d-PGJ2 Concentration (µM) | PGJ2/Δ12-PGJ2 Concentration (µM) |

| 30 min | 47.71 ± 1.63 | - | 0.04 ± 0.01 | 1.69 ± 0.24 |

| 24 h | 7.32 ± 0.1 | 7.89 ± 0.19 | 1.53 ± 0.04 | 11.71 ± 1.15 |

| This table displays the concentration of Prostaglandin D2 (PGD2) and its metabolites in primary neuron culture medium over time, following an initial 50 µM PGD2 treatment. Data sourced from a study on PGD2 toxicity in primary neurons. nih.gov |

Recombinant Receptor-Based Assays

Recombinant receptor-based assays are crucial for determining the specific receptor interactions of 15-dehydro-PGD2 and related prostaglandins. These assays typically involve cells (like HEK293 cells) that have been genetically engineered to express a specific receptor, such as the DP2 receptor (also known as CRTH2). medchemexpress.comcaymanchem.com

By using these systems, researchers can precisely measure the binding affinity (Ki) and functional activity (EC50) of compounds like 15-dehydro-PGD2 at a particular receptor. For example, 15-deoxy-Δ12,14-PGD2, a related metabolite, has been shown to be an agonist of the DP2 receptor, with a binding affinity (Ki) of 50 nM for the mouse receptor. medchemexpress.comcaymanchem.com It also induces eosinophil activation with an EC50 of 8 nM. medchemexpress.com These assays can also be used to screen for receptor antagonists, as demonstrated by the use of the DP2 antagonist fevipiprant (B1672611) to block the effects of PGD2 metabolites on type 2 innate lymphoid cells (ILC2s). plos.org

In Vivo Experimental Models

In vivo models are indispensable for understanding the integrated physiological and pathological roles of 15-dehydro-PGD2 in a whole-organism context.

Genetically Modified Organism Models (e.g., Prostaglandin D Synthase knockouts influencing precursor levels)

Genetically modified organisms, particularly knockout mice for enzymes involved in the PGD2 pathway, provide powerful tools to study the consequences of altered precursor levels. Hematopoietic prostaglandin D2 synthase (hPGD2S) is a key enzyme that converts prostaglandin H2 (PGH2) to PGD2. pnas.org Knockout mice lacking hPGD2S (hPGD2S-/-) have been instrumental in revealing the role of the PGD2 metabolic pathway in immune responses. pnas.org

Studies using hPGD2S-/- mice have shown that these animals exhibit a more severe and persistent inflammatory response in a delayed-type hypersensitivity model. pnas.org Interestingly, the hyperproliferative response of lymphocytes from these knockout mice could be rescued by the PGD2 metabolite, 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), but not by PGD2 itself, indicating that the downstream metabolites are crucial for the observed effects. pnas.org Conversely, transgenic mice overexpressing hPGD2S showed significantly reduced inflammation. pnas.org

Similarly, knockout mice for lipocalin-type prostaglandin D synthase (L-PGDS) have been used to investigate the role of the PGD2 pathway in the central nervous system. elifesciences.org These studies revealed that a lack of L-PGDS impairs oligodendrocyte development and myelination. elifesciences.org

Pharmacological Interventional Models for Upstream Modulators

Pharmacological interventions that target upstream modulators of the PGD2 pathway are another valuable in vivo approach. This can involve the use of inhibitors for enzymes like cyclooxygenases (COX) or 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is responsible for the degradation of prostaglandins. nih.govnih.gov

For example, a small-molecule inhibitor of 15-PGDH, SW033291, has been shown to increase tissue levels of PGE2, another prostaglandin, and promote tissue regeneration in various organs in mice. nih.gov While this study focused on PGE2, the inhibition of 15-PGDH would also be expected to affect the levels of other prostaglandins, including PGD2 and its metabolites.

Furthermore, studies have investigated the effects of non-steroidal anti-inflammatory drugs (NSAIDs) on 15-PGDH expression. nih.gov Some NSAIDs, such as flurbiprofen (B1673479) and indomethacin, have been found to stimulate 15-PGDH activity in cancer cell lines, a mechanism that is independent of their COX-2 inhibitory effects. nih.gov These pharmacological models help to elucidate the complex regulation of prostaglandin metabolic pathways.

State-of-the-Art Analytical and Quantitative Approaches

Accurate and sensitive analytical methods are critical for the quantification of 15-dehydro-PGD2 and its related compounds in biological samples, which are often present at very low concentrations.

The gold standard for the analysis of prostaglandins is liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govresearchgate.netrsc.org This technique offers high sensitivity, selectivity, and the ability to measure multiple analytes simultaneously. escholarship.org Various LC-MS/MS methods have been developed and validated for the quantification of PGD2 and its metabolites in diverse biological matrices, including cell culture supernatants, plasma, serum, sputum, and tissue homogenates. researchgate.netnih.govescholarship.orgbiorxiv.org

Key aspects of these methods include sample preparation, which often involves solid-phase extraction to concentrate the analytes and remove interfering substances. nih.gov The chromatographic separation is typically achieved using reversed-phase columns, such as C18 columns. researchgate.netresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. nih.gov

The use of stable isotope-labeled internal standards, such as deuterated PGD2 (d4-PGD2), is crucial to correct for any analyte loss during sample preparation and for variations in instrument response. caymanchem.comnih.gov

| Analytical Method | Matrix | Limit of Detection (LOD) / Lower Limit of Quantification (LLOQ) | Key Features |

| LC-MS/MS | Cell Culture Supernatants, Biological Fluids | LOD: 20 pg/mL | Uses d4-PGE2 and d4-PGD2 as internal standards. nih.gov |

| HPLC-MS/MS | Mouse Ear Edema Model | LOD: 0.4 ng/mL | Validated for selectivity, sensitivity, and stability. researchgate.netrsc.org |

| UPLC-MS/MS | Rat Microdialysis Samples | LLOQ: 50 pg/mL for PGD2 | Ultra-performance liquid chromatography for faster analysis. researchgate.net |

| LC-MS/MS | Human Serum, Sputum, BALF | Varies by analyte | Simultaneous quantification of 34 eicosanoids. escholarship.org |

| This table summarizes various state-of-the-art analytical methods used for the quantification of Prostaglandin D2 (PGD2) and its metabolites, highlighting the matrix, sensitivity, and key features of each method. |

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the quantification of prostaglandins, including the downstream product of PGD2, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). d-nb.info This method offers high specificity and sensitivity, which is essential for measuring low-abundance biomarkers in complex biological matrices like human plasma. d-nb.info

A key advantage of LC-MS/MS is its ability to differentiate between isomeric compounds, such as PGE2 and PGD2, which have similar fragmentation patterns. nih.gov Complete chromatographic separation is therefore critical for their accurate individual quantification. nih.gov To ensure accuracy, stable isotope-labeled internal standards, such as d4-PGD2 and d4-PGE2, are often incorporated to account for analyte degradation during sample preparation and analysis. nih.gov

Method development for prostaglandin analysis by LC-MS/MS involves optimizing several parameters. For instance, a gradient LC method using a C18 column with an electrospray ionization (ESI) source in negative ion mode has been shown to provide excellent sensitivity and separation. researchgate.net The use of two separate mass transitions (a quantifier and a qualifier) for each analyte ensures high selectivity. d-nb.info Sample preparation typically involves a straightforward liquid-liquid extraction, for example, with ethyl acetate, following a methanol (B129727) precipitation step. d-nb.info

Recent advancements have led to the development of comprehensive LC-MS/MS method packages capable of simultaneously analyzing a large number of lipid mediators. shimadzu.com For example, one such package can analyze 214 compounds, including 196 lipid mediators from the arachidonic acid cascade and 18 internal standards. shimadzu.com These high-throughput methods are invaluable for obtaining a broad overview of the lipid mediator profile in a given biological sample.

Key Features of LC-MS/MS Methods for Prostaglandin Analysis:

| Feature | Description | Reference |

| Sensitivity | Lower limit of quantification can reach as low as 2.5 pg/mL for 15d-PGJ2. | d-nb.info |

| Specificity | Use of multiple mass transitions and chromatographic separation allows for the distinction of isomers. | d-nb.infonih.gov |

| Accuracy | Isotope-labeled internal standards are used to correct for analytical variability. | nih.gov |

| Sample Throughput | Advanced methods allow for the simultaneous analysis of over 200 lipid mediators. | shimadzu.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of eicosanoids, including prostaglandins. mdpi.com While it often requires a more involved sample preparation process that includes derivatization to increase the volatility and thermal stability of the analytes, GC-MS provides high sensitivity and selectivity. nih.gov

GC-MS has been widely applied to quantify various prostaglandins and their metabolites in a range of biological samples, such as plasma, urine, and cell culture media. mdpi.com For example, it has been used for the simultaneous quantification of PGE2, PGD2, PGF2α, and other related compounds. mdpi.com The use of stable isotope dilution mass spectrometry with GC-MS has been a cornerstone for the accurate quantification of the major urinary metabolite of PGD2. caymanchem.com

One of the challenges in prostaglandin analysis is their inherent instability. GC-MS methods, like LC-MS/MS, benefit from the use of internal standards to ensure accurate quantification. Deuterated standards, such as 13,14-dihydro-15-keto PGD2-d4, are commercially available for this purpose. caymanchem.com

Enzyme-Linked Immunosorbent Assays (ELISA) and Radioimmunoassays (RIA)

Enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA) are immunoassay techniques that have historically been widely used for the quantification of prostaglandins due to their high sensitivity. mdpi.com These methods rely on the specific binding of an antibody to the target analyte.

The development of a specific antibody is a critical step for these assays. Due to the instability of PGD2, creating a specific antibody for the parent compound has been challenging. nih.gov To overcome this, stable isosteric analogues of PGD2 have been used as haptens to generate monoclonal antibodies that specifically recognize the parent PGD2. nih.gov

Competitive inhibition is a common format for prostaglandin ELISAs. In this setup, the sample prostaglandin competes with a labeled prostaglandin for binding to a limited number of antibody sites. The amount of labeled prostaglandin that binds is inversely proportional to the concentration of the prostaglandin in the sample. A commercially available PGD2 ELISA kit, for instance, utilizes a competitive assay format and can detect PGD2 levels down to approximately 55 pg/ml. caymanchem.com

While immunoassays are sensitive and can be high-throughput, they may lack the specificity of mass spectrometry-based methods, especially when analyzing complex biological fluids. mdpi.com There can be cross-reactivity with other related prostaglandins. For example, one PGD2 ELISA kit shows significant cross-reactivity with PGF2α and PGJ2. caymanchem.com Therefore, LC-MS/MS is often considered the gold standard for quantitative analysis of prostaglandins, offering higher specificity and accuracy. mdpi.com

Comparison of Analytical Techniques:

| Technique | Advantages | Disadvantages | Reference |

| LC-MS/MS | High sensitivity, high specificity, ability to analyze multiple compounds simultaneously. | Higher instrument cost. | d-nb.infonih.govmdpi.com |

| GC-MS | High sensitivity and selectivity. | Requires derivatization, more laborious sample preparation. | nih.govmdpi.com |

| ELISA/RIA | High sensitivity, high throughput, lower cost. | Potential for cross-reactivity, less specific than MS methods. | mdpi.comnih.govcaymanchem.com |

Advanced Proteomic Techniques for Identification of Covalent Adducts

The electrophilic nature of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a downstream metabolite of PGD2, allows it to form covalent adducts with proteins, particularly with the free thiol groups of cysteine residues via Michael addition. nih.govahajournals.org This covalent modification can alter protein function and is a key mechanism of action for this lipid mediator. ahajournals.orgnih.gov Advanced proteomic techniques are essential for identifying the protein targets of 15d-PGJ2.

A common strategy involves the use of a biotinylated derivative of 15d-PGJ2. ahajournals.orgnih.govplos.org Cells or tissues are treated with this biotin-tagged prostaglandin, allowing it to form covalent adducts with its target proteins. ahajournals.orgnih.gov The modified proteins can then be enriched and isolated using affinity purification methods, such as with Neutravidin or streptavidin-agarose beads. ahajournals.orgnih.gov

Following purification, the captured proteins are identified using high-resolution mass spectrometry, such as an LTQ Orbitrap mass spectrometer. nih.gov This proteomic approach has been successfully used to identify hundreds of potential protein targets of 15d-PGJ2 in various cell types, including human aortic endothelial cells and neuronal plasma membranes. nih.govplos.org

These studies have revealed that 15d-PGJ2 targets a wide range of proteins involved in diverse cellular processes, including:

Glycolytic enzymes: Enolase 2, pyruvate (B1213749) kinase M1, and glyceraldehyde 3-phosphate dehydrogenase (GAPDH). plos.org

Molecular chaperones: Heat shock protein 8 and T-complex protein 1 subunit α. plos.org

Cytoskeletal proteins: Actin β, F-actin-capping protein, and Tubulin β. plos.org

Other key proteins: Soluble epoxide hydrolase (sEH). ahajournals.org

The identification of these protein targets provides valuable insights into the molecular mechanisms underlying the biological effects of 15d-PGJ2 and, by extension, its precursor 15-dehydro-prostaglandin D2.

Future Research Directions and Emerging Concepts

Elucidation of the Comprehensive 15-Dehydro-prostaglandin D2 Interactome

A critical area of future research is the comprehensive identification of all cellular proteins that interact with 15-dehydro-PGD2 and its downstream metabolites. While receptors like DP2 and nuclear receptors such as PPARγ have been identified, evidence suggests the existence of other binding partners. plos.org The biological effects of 15d-PGJ2, a metabolite of 15-dehydro-PGD2, are mediated through both PPARγ-dependent and independent pathways. pnas.org

Proteomic approaches using tools like biotinylated 15d-PGJ2 have begun to uncover a broader interactome. plos.org These studies have identified a range of binding proteins, including:

Glycolytic enzymes : Enolase 2, pyruvate (B1213749) kinase M1 (PKM1), and glyceraldehyde 3-phosphate dehydrogenase (GAPDH). plos.org

Molecular chaperones : Heat shock protein 8 and T-complex protein 1 subunit α. plos.org

Cytoskeletal proteins : Actin β, F-actin-capping protein, Tubulin β, and Internexin α. plos.org

Further research is needed to validate these interactions and understand their functional consequences. Expanding these proteomic analyses to different cell types and tissues will provide a more complete picture of the 15-dehydro-PGD2 interactome.

Discovery of Novel Biological Targets and Downstream Effectors

Identifying novel biological targets and downstream signaling pathways is crucial for understanding the diverse effects of 15-dehydro-PGD2. While the DP2 receptor is a known target, leading to pro-inflammatory responses in immune cells like eosinophils and type 2 innate lymphoid cells (ILC2s), other pathways are also implicated. nih.govresearchgate.net For instance, the neurotoxicity of 15d-PGJ2 has been shown to be independent of the DP2 receptor and PPARγ, suggesting the involvement of novel binding sites on the cell surface. plos.org

Future research should focus on:

Receptor-independent mechanisms : 15d-PGJ2, with its reactive α,β-unsaturated ketone structure, can covalently modify proteins through Michael addition, affecting their function. tandfonline.comresearchgate.net This has been shown for proteins like IκB kinase and the transcription factor AP-1. plos.orgnih.gov

Cross-talk with other signaling pathways : Investigating the interplay between 15-dehydro-PGD2-activated pathways and other major signaling networks, such as the PI3K/Akt and MAPK pathways, will be critical. jci.org Activation of H-Ras by 15d-PGJ2, for example, leads to stimulation of these pro-proliferative pathways. jci.org

Metabolite-specific effects : The various metabolites of PGD2, including 15-dehydro-PGD2 and 15d-PGJ2, may have distinct targets and downstream effects. nih.gov Comparative studies are needed to dissect these specificities.

Table 1: Known and Potential Downstream Effectors of this compound and its Metabolites

| Effector | Function | Interaction with 15-dehydro-PGD2/Metabolites | Reference |

|---|---|---|---|

| DP2 (CRTH2) | G-protein coupled receptor, mediates pro-inflammatory responses | 15-dehydro-PGD2 and 15d-PGJ2 are selective agonists | aai.org |

| PPARγ | Nuclear receptor, regulates gene expression related to inflammation and metabolism | 15d-PGJ2 is a known ligand | nih.govbioscientifica.com |

| IκB kinase (IKK) | Key regulator of the NF-κB signaling pathway | Covalently modified and inhibited by 15d-PGJ2 | plos.orgjci.org |

| AP-1 (c-Jun) | Transcription factor involved in cellular proliferation and stress responses | DNA binding activity is directly inhibited by covalent modification by 15d-PGJ2 | nih.gov |

| H-Ras | Small GTPase involved in cell signaling | Activated by 15d-PGJ2, leading to MAPK and PI3K pathway stimulation | jci.org |

Disentangling Context-Dependent Biological Effects

The biological effects of 15-dehydro-PGD2 and its metabolites are highly context-dependent, varying with cell type, tissue environment, and the specific pathological condition. pnas.orgebi.ac.uk For example, while PGD2 and its metabolites can promote pro-inflammatory responses in asthma, they have also been shown to have anti-inflammatory and pro-resolution effects in other contexts. nih.govpnas.org Similarly, 15d-PGJ2 can induce apoptosis in transformed T-cells but not in normal T-cells. nih.gov

Future studies should aim to:

Characterize cell- and tissue-specific responses : Systematically mapping the effects of 15-dehydro-PGD2 across a wide range of cell types and tissues will help to build a more nuanced understanding of its function.

Investigate the influence of the inflammatory milieu : The local microenvironment, including the presence of other inflammatory mediators and cytokines, likely plays a significant role in modulating the effects of 15-dehydro-PGD2.

Utilize advanced disease models : Employing more sophisticated and relevant in vivo models of disease will be essential to understanding the complex and sometimes contradictory roles of these lipid mediators. doaj.org

Development of Chemically Selective Research Tools

Progress in understanding the biology of 15-dehydro-PGD2 is intrinsically linked to the availability of selective chemical tools. The development of potent and selective agonists and antagonists for specific receptors, as well as inhibitors of the enzymes involved in the PGD2 metabolic pathway, is a high priority. nih.gov

Key areas for development include:

Selective modulators of DP2 : While some antagonists are available, more refined and selective compounds are needed to probe the function of the DP2 receptor in different disease contexts. guidetopharmacology.org

Inhibitors of prostaglandin (B15479496) synthases and dehydrogenases : Targeting enzymes like hematopoietic PGD2 synthase (H-PGDS) or 15-hydroxyprostaglandin dehydrogenase (15-PGDH) could offer a way to modulate the levels of specific prostaglandins (B1171923). nih.govmdpi.com The development of potent and selective inhibitors for 15-PGDH, for instance, is an active area of research. nih.gov

Stable analogs of 15-dehydro-PGD2 and its metabolites : The inherent instability of these cyclopentenone prostaglandins presents a challenge for in vitro and in vivo studies. aai.org The synthesis of more stable analogs that retain biological activity would be a significant advance for the field.

Advanced analytical methods : Developing more sensitive and specific methods for the detection and quantification of 15-dehydro-PGD2 and its various metabolites in biological samples is crucial for correlating their levels with specific disease states. vulcanchem.comd-nb.info

By focusing on these future research directions, the scientific community can continue to unravel the complexities of this compound signaling and pave the way for novel therapeutic strategies targeting this important class of lipid mediators.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying 15-dehydro-prostaglandin D₂ in biological samples?

- Methodological guidance : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity. Immunoassays with monoclonal antibodies (e.g., mAb11G2) specific to 15-dehydro-PGD₂ metabolites can also be employed, as validated in macrophage studies . Sample preparation should include lipid extraction techniques (e.g., solid-phase extraction) to minimize matrix interference.

Q. What is the role of 15-dehydro-prostaglandin D₂ in inflammatory pathways, and how can its dual pro- and anti-inflammatory effects be reconciled experimentally?

- Methodological guidance : Use in vitro models (e.g., RAW264.7 macrophages) to assess dose-dependent effects on cytokine production. Pair this with in vivo knockout models (e.g., DP receptor-deficient mice) to isolate receptor-specific mechanisms. Conflicting results may arise from differences in cell type, metabolic context, or assay conditions; always include controls for PGD₂ and its metabolites to clarify pathways .

Q. What are the optimal storage and handling conditions for 15-dehydro-prostaglandin D₂ to ensure stability in laboratory settings?

- Methodological guidance : Store lyophilized 15-dehydro-PGD₂ at -20°C in airtight, light-protected vials. For working solutions, dissolve in anhydrous DMSO or ethanol to prevent hydrolysis. Avoid repeated freeze-thaw cycles, and validate stability via LC-MS before long-term experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 15-dehydro-prostaglandin D₂ across different disease models?

- Methodological guidance : Conduct meta-analyses of existing data to identify confounding variables (e.g., species-specific metabolism, assay sensitivity). Use isotopic labeling (e.g., ³H- or ¹⁴C-tracers) to track metabolite distribution and confirm target engagement in disparate models. Cross-validate findings with orthogonal methods, such as CRISPR-Cas9 gene editing to silence putative receptors .

Q. What experimental strategies are recommended for distinguishing 15-dehydro-prostaglandin D₂ from structurally similar prostaglandin metabolites in complex samples?

- Methodological guidance : Employ chiral HPLC for enantiomeric separation, coupled with high-resolution MS for precise mass-to-charge ratio differentiation. Validate specificity using synthetic standards and spike-recovery assays. For immunohistochemical studies, use antibodies with validated cross-reactivity profiles (e.g., mAb11G2, which shows minimal cross-reactivity with PGD₂ or 15d-PGJ₂) .

Q. How can researchers optimize in vivo delivery methods for 15-dehydro-prostaglandin D₂ to overcome rapid metabolic clearance?

- Methodological guidance : Test nanoencapsulation (e.g., liposomes or polymeric nanoparticles) to enhance bioavailability. Monitor pharmacokinetics via LC-MS in plasma and tissues. Compare subcutaneous, intraperitoneal, and intravenous routes, adjusting dosing intervals based on half-life calculations. Include protease inhibitors in formulations to slow enzymatic degradation .

Q. What statistical approaches are most robust for analyzing dose-response relationships of 15-dehydro-prostaglandin D₂ in heterogeneous cell populations?

- Methodological guidance : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. Account for population variability with mixed-effects models. For single-cell data, apply clustering algorithms (e.g., t-SNE) to identify subpopulations with divergent responses. Validate findings using bootstrapping or permutation tests .

Methodological Notes

- Data Validation : Always corroborate findings with multiple detection platforms (e.g., LC-MS + immunoassays) to mitigate platform-specific biases .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting to ensure reproducibility and ethical rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.